molecular formula C16H32O B14196299 4-Ethyltetradec-3-en-2-ol CAS No. 917883-13-7

4-Ethyltetradec-3-en-2-ol

Cat. No.: B14196299
CAS No.: 917883-13-7
M. Wt: 240.42 g/mol
InChI Key: FURADOYOECYXNV-UHFFFAOYSA-N
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Description

4-Ethyltetradec-3-en-2-ol is a branched unsaturated alcohol with a 14-carbon backbone. Its structure features an ethyl group at the fourth carbon, a double bond at the third position, and a hydroxyl group at the second carbon. This combination of functional groups and substituents confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and hydrophobic characteristics from the long alkyl chain.

Properties

CAS No.

917883-13-7

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

4-ethyltetradec-3-en-2-ol

InChI

InChI=1S/C16H32O/c1-4-6-7-8-9-10-11-12-13-16(5-2)14-15(3)17/h14-15,17H,4-13H2,1-3H3

InChI Key

FURADOYOECYXNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=CC(C)O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyltetradec-3-en-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 1-bromo-4-ethyltetradec-3-ene with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can then be reacted with formaldehyde to yield this compound.

Another method involves the reduction of 4-ethyltetradec-3-en-2-one using sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Catalytic hydrogenation and selective reduction processes are often employed to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyltetradec-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-ethyltetradec-3-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form 4-ethyltetradecan-2-ol using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 4-ethyltetradec-3-en-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 4-Ethyltetradec-3-en-2-one

    Reduction: 4-Ethyltetradecan-2-ol

    Substitution: 4-Ethyltetradec-3-en-2-yl chloride

Scientific Research Applications

4-Ethyltetradec-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 4-Ethyltetradec-3-en-2-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The double bond and ethyl substituent contribute to its lipophilicity, enhancing its ability to penetrate lipid membranes.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-Ethyltetradec-3-en-2-ol:

Compound Name Key Features Functional Groups Notable Differences
This compound C14 chain, ethyl at C4, OH at C2, C3 double bond Hydroxyl, alkene Reference compound for comparison
4-Tetradecene, (E)- (CID 246) C14 chain, double bond at C4 (E-configuration) Alkene Lacks hydroxyl and ethyl groups; less polar
5,5-Dimethyl-cyclohex-3-en-1-ol (CID 247) Cyclohexene ring, OH at C1, dimethyl at C5 Hydroxyl, cycloalkene Shorter cyclic structure; higher ring strain
5,7-Octadien-2-ol, 2,6-dimethyl- (CID 248) C8 chain, conjugated dienes, OH at C2 Hydroxyl, conjugated dienes Shorter chain; conjugated double bonds enhance reactivity

Key Observations :

  • Chain Length and Polarity : this compound’s long C14 chain increases lipophilicity compared to shorter analogs like CID 246.
  • Functional Group Impact: The hydroxyl group enhances hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like CID 244.
  • Stereochemical Effects : The (E)-configuration in CID 246 may influence melting points and solubility differently than the unsaturated structure of this compound.
Physicochemical Properties

While direct data for this compound are scarce, extrapolations from analogs suggest:

  • Boiling Point : Estimated to exceed 250°C due to chain length and hydroxyl group, higher than CID 246 (~200°C for C14 alkenes) .
  • Solubility: Lower water solubility compared to cyclic alcohols (e.g., CID 247) but higher than non-polar alkenes (CID 246).

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